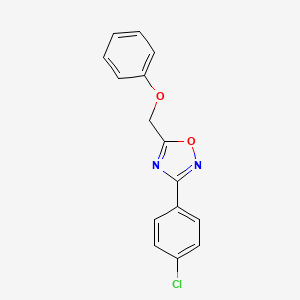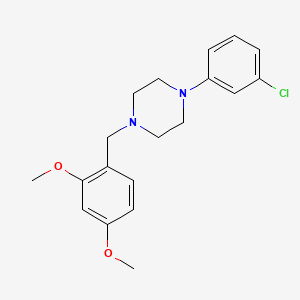![molecular formula C18H18Cl2N2O4 B5740475 N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5740475.png)
N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamide, also known as DBCO-PEG4-azide, is a chemical compound used in scientific research. It is a derivative of benzenecarboximidamide and is commonly used as a bioorthogonal reagent for labeling biomolecules.
Mecanismo De Acción
N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamideide works by selectively reacting with alkyne-functionalized biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for studying biological systems.
Biochemical and Physiological Effects:
N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamideide has no known biochemical or physiological effects on living organisms. It is non-toxic and does not interfere with normal cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamideide is its specificity and efficiency in labeling biomolecules. It is also highly versatile and can be used for a wide range of applications, including imaging, purification, and analysis of biological systems. However, one limitation of N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamideide is its relatively high cost compared to other labeling reagents.
Direcciones Futuras
There are many potential future directions for the use of N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamideide in scientific research. One area of interest is the development of new methods for labeling and imaging biomolecules in living cells and organisms. Another area of interest is the use of N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamideide in drug discovery and development, particularly in the identification and characterization of new drug targets. Additionally, the compound may have applications in the development of new diagnostic tools for diseases and disorders.
Métodos De Síntesis
The synthesis of N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamideide involves the reaction of 4-methoxybenzenecarboximidamide with 2,4-dichlorophenoxybutyryl chloride and subsequent coupling with azido-PEG4-amine. The resulting compound is a yellowish powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamideide is widely used in scientific research as a bioorthogonal reagent for labeling biomolecules. It is particularly useful for studying the interactions between biomolecules in living cells and organisms. The compound can be conjugated to a variety of biomolecules, including proteins, nucleic acids, and carbohydrates, and used for imaging, purification, and analysis of biological systems.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-(2,4-dichlorophenoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-24-14-7-4-12(5-8-14)18(21)22-26-17(23)3-2-10-25-16-9-6-13(19)11-15(16)20/h4-9,11H,2-3,10H2,1H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJGPIPPBRCLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)

![N-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B5740405.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5740408.png)


![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)

![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)
![4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)


